molecular formula C14H22N2O B1398339 N~1~,4-Dimethyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine CAS No. 1220037-36-4

N~1~,4-Dimethyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

Cat. No. B1398339
CAS RN: 1220037-36-4
M. Wt: 234.34 g/mol
InChI Key: SAQMUNJREIVRKU-UHFFFAOYSA-N
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Description

N~1~,4-Dimethyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine (DMPBD) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and relatively stable compound that is soluble in water, alcohols, and some organic solvents. DMPBD is a versatile compound with a wide range of potential applications in the laboratory.

Scientific Research Applications

Organic Synthesis and Catalysis

Research on compounds with similar structures to N1,4-Dimethyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine often focuses on their synthesis and role as intermediates in organic reactions. For example, the synthesis of tetrahydrobenzo[b]pyrans, which are valuable heterocyclic compounds, uses organocatalysts to promote three-component cyclocondensation reactions involving compounds like dimedone, various aldehydes, and malononitrile (H. Kiyani, 2018). These reactions are of interest due to their applications in creating pharmacologically active molecules and materials with specific properties.

Material Science

In the field of material science, the study of compounds structurally related to N1,4-Dimethyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine includes their incorporation into polymers and coatings for various applications. For instance, the modification of xylan, a natural polymer, with chemical groups can lead to new materials with specific functionalities, such as increased hydrophobicity or reactivity (K. Petzold-Welcke et al., 2014).

Pharmacology

Although the direct pharmacological applications of N1,4-Dimethyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine were not highlighted, similar structures find use in drug development and medicinal chemistry. Compounds with benzene rings and nitrogen-containing groups are common in pharmaceuticals due to their potential biological activity. For instance, the synthesis and study of 1,4- and 1,5-benzodiazepines, which are crucial in developing drugs with anticonvulsion, anti-anxiety, and sedative properties, utilize precursors that share some structural features with the compound (Sunita Teli et al., 2023).

properties

IUPAC Name

1-N,4-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-3-4-14(13(15)9-11)16(2)10-12-5-7-17-8-6-12/h3-4,9,12H,5-8,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQMUNJREIVRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)CC2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153748
Record name N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,4-Dimethyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

CAS RN

1220037-36-4
Record name N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,4-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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